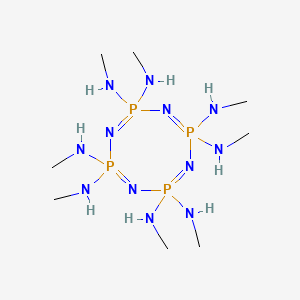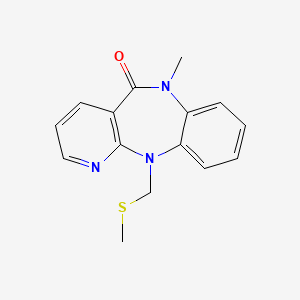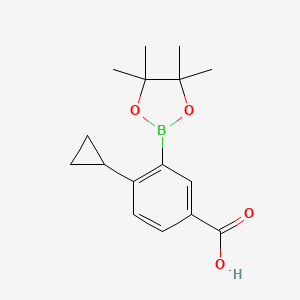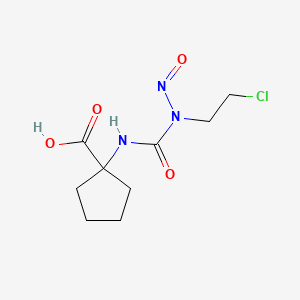
5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione is a heterocyclic organic compound with the molecular formula C7H10N2O3 It is a derivative of barbituric acid, characterized by the presence of ethyl and methyl groups at the 5-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione typically involves the condensation of urea with diethyl malonate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions are commonly employed to facilitate the reaction.
The general reaction scheme is as follows:
Urea+Diethyl malonateBase, Solvent, Heatthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
科学的研究の応用
Chemistry
In chemistry, 5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to barbiturates suggests possible applications in the development of central nervous system (CNS) depressants.
Medicine
Medically, derivatives of this compound are explored for their sedative and hypnotic properties. Research is ongoing to develop new therapeutic agents based on its structure.
Industry
Industrially, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione involves interaction with specific molecular targets, such as GABA receptors in the CNS. By binding to these receptors, it can modulate neuronal activity, leading to sedative effects. The pathways involved include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.
類似化合物との比較
Similar Compounds
Barbituric Acid: The parent compound, lacking the ethyl and methyl groups.
Phenobarbital: A barbiturate with phenyl and ethyl groups at the 5-position.
Thiopental: A sulfur-containing barbiturate used as an anesthetic.
Uniqueness
5-Ethyl-5-methyl-1H,3H,5H-pyrimidin-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ethyl and methyl groups enhance lipophilicity, potentially improving its pharmacokinetic profile compared to unsubstituted barbiturates.
特性
CAS番号 |
27653-63-0 |
|---|---|
分子式 |
C7H10N2O3 |
分子量 |
170.17 g/mol |
IUPAC名 |
5-ethyl-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C7H10N2O3/c1-3-7(2)4(10)8-6(12)9-5(7)11/h3H2,1-2H3,(H2,8,9,10,11,12) |
InChIキー |
RCFRTWDBBMGLGK-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,11S)-7-methoxy-18-phenylmethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12813155.png)
![(6S)-6,7-Dihydro-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12813162.png)

![5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-phenethyliminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B12813170.png)


![[2-(Hydroxymethyl)-4,5-dimethylphenyl]methanol;1-iodo-2,3,4,5-tetramethylbenzene](/img/structure/B12813200.png)





